molecular formula C45H35F10O20P B1681876 Tafluposide CAS No. 179067-42-6

Tafluposide

Cat. No.: B1681876
CAS No.: 179067-42-6
M. Wt: 1116.7 g/mol
InChI Key: RTJVUHUGTUDWRK-CSLCKUBZSA-N
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Description

Tafluposide, also known as F11782, is an epipodophyllotoxin derivative currently undergoing phase I clinical trials. It is structurally similar to the established anti-cancer drug etoposide but is mechanistically distinct. This compound is a dual inhibitor of topoisomerases I and II, which impairs the binding of these enzymes to DNA without stabilizing the cleavage complex .

Scientific Research Applications

Tafluposide has significant applications in scientific research, particularly in the field of oncology:

Mechanism of Action

Tafluposide is a novel dual catalytic inhibitor of topoisomerases I and II . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. By inhibiting these enzymes, this compound can prevent cancer cells from dividing and growing.

Preparation Methods

The synthesis of tafluposide involves several key steps:

    Conversion of Pentafluorophenoxyacetic Acid to Acid Chloride: Pentafluorophenoxyacetic acid is treated with oxalyl chloride to form the corresponding acid chloride.

    Condensation with 4’-(Benzyloxycarbonyl)etoposide: The acid chloride is then condensed with 4’-(benzyloxycarbonyl)etoposide to yield a diester.

    Hydrogenolysis: The benzyloxycarbonyl protecting group is removed via hydrogenolysis over palladium on carbon to produce a phenol.

    Phosphorylation: The phenol is reacted with phosphoryl chloride, followed by aqueous work-up to yield the target phosphate.

Chemical Reactions Analysis

Tafluposide undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial in modifying the functional groups within the molecule.

    Substitution Reactions: this compound can undergo substitution reactions, particularly involving its phenolic and phosphate groups.

    Common Reagents and Conditions: Typical reagents include oxalyl chloride for acylation, palladium on carbon for hydrogenolysis, and phosphoryl chloride for phosphorylation.

Comparison with Similar Compounds

Tafluposide is structurally and mechanistically similar to other epipodophyllotoxin derivatives, such as etoposide and teniposide. it is unique in its dual inhibition of topoisomerases I and II without stabilizing the cleavage complex. This unique mechanism may result in different therapeutic profiles and side effects compared to other topoisomerase inhibitors .

Similar Compounds

Properties

IUPAC Name

[(2R,4aR,6R,7R,8S,8aR)-6-[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJVUHUGTUDWRK-CSLCKUBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H35F10O20P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170767
Record name Tafluposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1116.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179067-42-6
Record name Tafluposide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179067426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafluposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAFLUPOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN043X3ZDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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